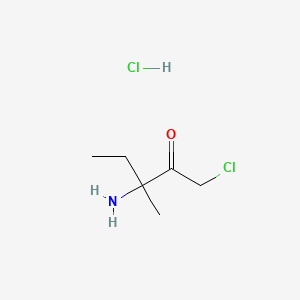

3-Amino-1-chloro-3-methylpentan-2-one hydrochloride

Overview

Description

3-Amino-1-chloro-3-methylpentan-2-one hydrochloride is a synthetic compound with a molecular weight of 186.08 . It is commonly used as a reagent in various chemical reactions. The compound is a ketone derivative and is typically stored at a temperature of 4°C .

Molecular Structure Analysis

The molecular formula of 3-Amino-1-chloro-3-methylpentan-2-one hydrochloride is C6H13Cl2NO . The InChI code is 1S/C6H12ClNO.ClH/c1-3-6(2,8)5(9)4-7;/h3-4,8H2,1-2H3;1H .Physical And Chemical Properties Analysis

3-Amino-1-chloro-3-methylpentan-2-one hydrochloride is a powder that is stored at a temperature of 4°C .Scientific Research Applications

Synthesis and Biological Activity

3-Amino-1-chloro-3-methylpentan-2-one hydrochloride is involved in the synthesis of various compounds with potential biological activities. For example, it has been used in the synthesis of condensed pyrimidines, which have shown anti-inflammatory and analgesic activities. The synthesized compounds were characterized by various spectroscopic methods and screened for their biological activities, revealing that some exhibit good analgesic activity, while others exhibit moderate anti-inflammatory and analgesic activity (Sondhi et al., 2008).

Isotopologue Synthesis for Medical Applications

The compound has also been used in the preparation of isotopologues of a CX3CR1 antagonist for the treatment of multiple sclerosis. Different labeling methods involving volatile and radioactive chloro- and bromo-ethyl-benzene were developed for this purpose, highlighting its importance in the synthesis of medically relevant compounds (Malmquist & Ström, 2012).

Exploration of Nitrogenous Compounds

In the realm of marine biology, the compound has played a role in the isolation of nitrogenous compounds from deep sea-derived fungi. This includes the discovery of new compounds and amino acid derivatives, which were evaluated for their cytotoxic and antiviral activities, thus contributing to the understanding of marine natural products (Luo, Zhou, & Liu, 2018).

Biofuel Research

In the context of renewable energy, derivatives of 3-Amino-1-chloro-3-methylpentan-2-one hydrochloride have been involved in research on biofuels. Microbial strains have been metabolically engineered for the production of pentanol isomers, a class of chemicals with potential application as biofuels, demonstrating its relevance in the development of sustainable energy sources (Cann & Liao, 2009).

Chemical Transformations and Synthesis

The compound's derivatives have been used in various chemical transformations. For instance, studies related to thietan-2-ones involved the conversion of D-penicillamine into DL-2-methylpenicillamine using chemistry based on thietan-2-one derivatives. This showcases the compound's role in facilitating chemical synthesis and transformations (Al-Zaidi, Crilley, & Stoodley, 1983).

Safety and Hazards

properties

IUPAC Name |

3-amino-1-chloro-3-methylpentan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO.ClH/c1-3-6(2,8)5(9)4-7;/h3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKRSKBMZCPFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)CCl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201932-98-1 | |

| Record name | 3-amino-1-chloro-3-methylpentan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-benzylpiperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2513525.png)

![(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2513528.png)

![3-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2513529.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2513530.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2513537.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2513539.png)

![4-[3-(2-chloropyridin-3-yl)prop-2-enoyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2513540.png)

![2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2513542.png)

![Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2513544.png)